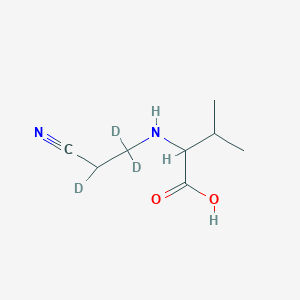
N-(2-Cyanoethyl-(1,1,2-d3)) Valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research on amino acid derivatives often involves the synthesis of labeled compounds, such as those incorporating tritium or deuterium, for specific applications in biochemical and pharmaceutical studies. For example, the incorporation of 3H from delta-(L-alpha-amino (4,5-3H)adipyl)-L-cysteinyl-D-(4,4-3H)valine into isopenicillin N illustrates the complex synthesis pathways that can involve amino acid derivatives, showcasing the intricate methods used to incorporate isotopic labels into bioactive compounds (O'sullivan et al., 1979).
Aplicaciones Científicas De Investigación
Synthesis of Hyperbranched Polymeric Materials
- Scientific Field: Polymer Chemistry
- Application Summary: Cyanoethylation of vicinal diamines, such as ethylenediamine, is important for the synthesis of hyperbranched polymeric materials . These materials are applied as catalysts, surfactants, and encapsulating agents in drug delivery systems .
- Methods of Application: The synthesis involves the cyanoethylation of ethylenediamine to produce N,N,N′,N′-tetrakis(2-cyanoethyl)-1,2-ethylenediamine . The molecular geometry of the resulting compound is similar to that of homologous compounds .
- Results or Outcomes: The crystal and molecular structures of two polymorphs of N,N,N′,N′-tetrakis(2-cyanoethyl)-1,2-ethylenediamine have been characterized by X-ray diffraction along with density functional theory (DFT) studies .
Biomarker Analysis in Electronic Cigarette Users
- Scientific Field: Medical Research
- Application Summary: In a study on electronic cigarette users, smoking status was confirmed by urinary cotinine, exhaled carbon monoxide, and N-(2-cyanoethyl)valine levels .
- Methods of Application: During the study, participants used their usual product (electronic cigarette or traditional cigarette) as normal and biomarkers of exposure (BoE) and biomarkers of potential harm (BoPH) were assessed via blood, 24-h urine, and physiological assessment .
- Results or Outcomes: The study found that electronic cigarette users have significantly lower exposure to tobacco toxicants for the BoE, and 3 BoPH measured .
Biomarker of Compliance in Smokers Switching to Tobacco Heating Products
- Scientific Field: Medical Research
- Application Summary: N-(2-cyanoethyl)valine (CEVal), a haemoglobin adduct of acrylonitrile, has been used as a biomarker to assess compliance with smoking cessation .
- Methods of Application: The study reported CEVal concentrations and percentiles over time for two cessation groups. Compliance was established using NNAL concentrations .
- Results or Outcomes: At 180 days, among 67 participants in the continued smoking group and 159 assigned to smoking cessation or sole THP use. CEVal half-life was estimated to be approximately 30 days and the optimal thresholds were for NNAL at 40 pg/mL and CEVal at 35 pmol/g globin (81% sensitivity and specificity) .
Simultaneous Quantification of Carcinogens
- Scientific Field: Analytical Chemistry
- Application Summary: N-(2-cyanoethyl)valine (CEVal) is one of the N-terminal haemoglobin adducts that can be quantified simultaneously with other carcinogens such as ethylene oxide, propylene oxide, acrylonitrile, acrylamide, and glycidamide .
- Methods of Application: The adducts, which are covalently bound to the N-terminal valine of the globin chain, are cleaved off from the globin chain by a modified Edman degradation .
- Results or Outcomes: The resulting pentafluorophenyl thiohydantoine derivatives of the valine adducts are extracted with diethyl ether, purified, and then subjected to tandem mass spectrometric detection .
Compliance in Smokers Switching to Tobacco Heating Products
- Scientific Field: Medical Research
- Application Summary: N-(2-cyanoethyl)valine (CEVal), a haemoglobin adduct of acrylonitrile, has been used as a biomarker to assess compliance with smoking cessation in smokers switching to tobacco heating products .
- Methods of Application: The study reported CEVal concentrations and percentiles over time for two cessation groups. Compliance was established using NNAL concentrations .
- Results or Outcomes: At 180 days, among 67 participants in the continued smoking group and 159 assigned to smoking cessation or sole THP use. CEVal half-life was estimated to be approximately 30 days and the optimal thresholds were for NNAL at 40 pg/mL and CEVal at 35 pmol/g globin (81% sensitivity and specificity) .
Simultaneous Quantification of Carcinogens
- Scientific Field: Analytical Chemistry
- Application Summary: N-(2-cyanoethyl)valine (CEVal) is one of the N-terminal haemoglobin adducts that can be quantified simultaneously with other carcinogens such as ethylene oxide, propylene oxide, acrylonitrile, acrylamide, and glycidamide .
- Methods of Application: The adducts, which are covalently bound to the N-terminal valine of the globin chain, are cleaved off from the globin chain by a modified Edman degradation .
- Results or Outcomes: The resulting pentafluorophenyl thiohydantoine derivatives of the valine adducts are extracted with diethyl ether, purified, and then subjected to tandem mass spectrometric detection .
Safety And Hazards
Direcciones Futuras
As “N-(2-Cyanoethyl-(1,1,2-d3)) Valine” is used as a biomarker of exposure to acrylonitrile1, future research may focus on further understanding its role in this context and potentially developing methods for its detection and quantification.
Please note that this information is based on the search results I have and may not be comprehensive. For a detailed analysis, please refer to relevant scientific literature and databases. If you’re working in a lab, always follow your institution’s safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/i3D,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNXODTWPQTIHO-JXIVCAPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C#N)C([2H])([2H])NC(C(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanoethyl-(1,1,2-d3)) Valine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

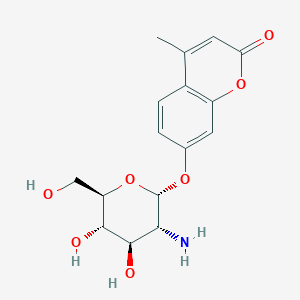
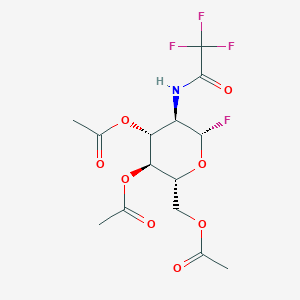
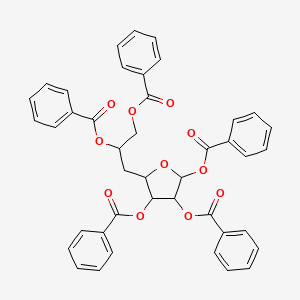
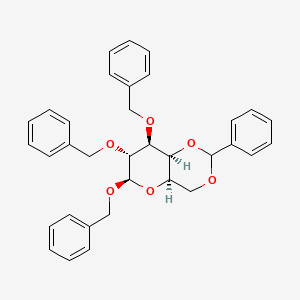

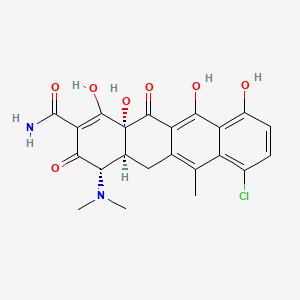
![3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol](/img/structure/B1140022.png)
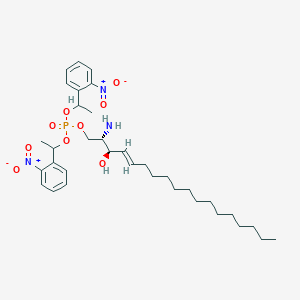
![O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate](/img/structure/B1140029.png)
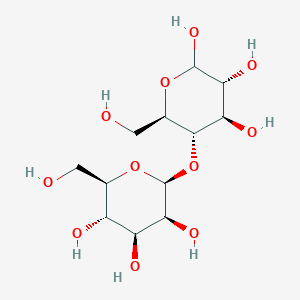
![(3S,6R,7S,12Z,15S,16E)-3,7-Bis-{[tert-butyl(dimethyl)silyl]oxy}-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid](/img/structure/B1140033.png)